2-Methoxy-1-naphthaldehyde oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-naphthaldehyde oxime typically involves the reaction of 2-Methoxy-1-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-naphthaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Various substituted naphthaldehyde derivatives
Scientific Research Applications
2-Methoxy-1-naphthaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-1-naphthaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as a photoinitiator in free radical polymerization by absorbing light and generating reactive species that initiate polymerization . In biological systems, it may inhibit certain enzymes or signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
2-Methoxy-1-naphthaldehyde: A precursor to the oxime derivative, used in similar applications.
Naphthalene-Based Oxime Esters: These compounds share similar structural features and are used as photoinitiators.
Other Oximes: Compounds like aldoximes and ketoximes, which have similar functional groups but different structural frameworks.
Uniqueness: 2-Methoxy-1-naphthaldehyde oxime is unique due to its specific methoxy and oxime functional groups, which confer distinct chemical reactivity and applications. Its ability to act as a photoinitiator and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
99806-91-4 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(NZ)-N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-8,14H,1H3/b13-8- |
InChI Key |
VHXRWOTZOBRMJG-JYRVWZFOSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NO |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N\O |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NO |
solubility |
not available |
Origin of Product |
United States |
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